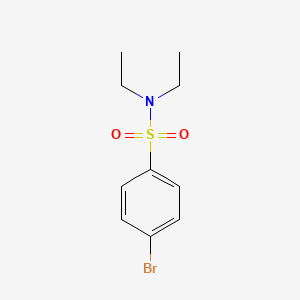

4-bromo-N,N-diethylbenzenesulfonamide

Description

4-Bromo-N,N-diethylbenzenesulfonamide (CAS: 90944-62-0) is a sulfonamide derivative with the molecular formula C₁₀H₁₄BrNO₂S and a molecular weight of 292.19 g/mol . It features a bromine atom at the para position of the benzene ring and diethylamine substituents on the sulfonamide group. This compound is widely utilized in pharmaceutical research and development, particularly as an intermediate in drug synthesis due to its stability and reactivity . Its structural flexibility allows for further functionalization, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

4-bromo-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGTZJXYAAGKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324256 | |

| Record name | 4-Bromo-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90944-62-0 | |

| Record name | 90944-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-diethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-bromo-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+Diethylamine→this compound+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for substitution and hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

4-Bromo-N,N-diethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Substituents on the sulfonamide nitrogen significantly influence solubility, reactivity, and biological activity. Key comparisons include:

Notes:

Substituent Variations on the Benzene Ring

Modifications to the aromatic ring alter electronic properties and steric effects:

Notes:

Physicochemical and Spectral Properties

Comparative data on melting points, solubility, and spectral characteristics:

Notes:

Biological Activity

4-Bromo-N,N-diethylbenzenesulfonamide (4BDES) is a sulfonamide derivative with significant potential in pharmaceutical applications due to its biological activities. This compound features a bromine atom at the para position relative to the sulfonamide group, which influences its chemical properties and biological interactions.

- Molecular Formula: C₁₀H₁₄BrN₁O₂S

- Molecular Weight: 292.19 g/mol

- Structure: The compound consists of a benzenesulfonamide framework with diethyl substituents, which enhances its steric properties and biological activity.

The biological activity of 4BDES primarily stems from its ability to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The sulfonamide group can inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria, thereby disrupting nucleic acid production.

Antimicrobial Properties

4BDES exhibits notable antimicrobial activity, particularly against various bacterial strains. The mechanism involves:

- Inhibition of Folate Synthesis: By mimicking PABA, 4BDES can inhibit the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria.

- Broad-Spectrum Activity: Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anti-inflammatory Effects

Research has suggested that 4BDES may also possess anti-inflammatory properties. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 4BDES against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

- Synergistic Effects: When combined with other antimicrobial agents, 4BDES showed enhanced activity, suggesting potential for use in combination therapies.

In Vivo Studies

In vivo studies have assessed the anti-inflammatory effects of 4BDES in animal models of inflammation. Key findings included:

- Reduction in Inflammatory Markers: Treatment with 4BDES led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a reduction in systemic inflammation.

- Improvement in Clinical Scores: Animals treated with 4BDES exhibited lower clinical scores for inflammation compared to controls.

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Para-bromine substitution; diethyl groups | Moderate antimicrobial activity; potential anti-inflammatory effects |

| Sulfanilamide | No bromine; primary amine | Classic sulfonamide with well-documented efficacy |

| Trimethoprim | Dihydrofolate reductase inhibitor | Potent antibiotic often used in combination with sulfonamides |

Safety Profile

While 4BDES shows promising biological activities, safety assessments indicate:

- Toxicity Levels: Acute toxicity estimates suggest an oral LD50 of approximately 500 mg/kg, indicating moderate toxicity.

- Irritation Potential: The compound is classified as an irritant upon skin contact and may cause serious eye irritation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.